N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide
Description
N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group at position 1 and a thiazolidinedione (2,4-dioxo-1,3-thiazolidin-3-yl) moiety at position 2. The carboxamide nitrogen is further functionalized with a 3,4-dimethoxyphenylmethyl group. Thiazolidinediones are known for their role in modulating metabolic pathways, particularly as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, though the biological target of this specific compound remains unconfirmed in the provided evidence .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-25-14-4-3-12(9-15(14)26-2)10-19-17(23)20-7-5-13(6-8-20)21-16(22)11-27-18(21)24/h3-4,9,13H,5-8,10-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWUZEZCPYZCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)N3C(=O)CSC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and thiazolidine rings. The dimethoxyphenyl group is then introduced through a series of reactions that may include alkylation, acylation, and cyclization. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Anticancer Activity
Mechanism of Action : The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Its structure suggests potential interactions with key biological targets involved in tumor growth and proliferation.
Case Studies :
- In vitro Studies : Research indicates that compounds with thiazolidine and piperidine moieties exhibit significant cytotoxic effects against human cancer cell lines. For instance, derivatives of thiazolidinones have shown promise in inhibiting the proliferation of breast and prostate cancer cells by inducing apoptosis and cell cycle arrest .
- In vivo Models : Animal studies have demonstrated that similar compounds can reduce tumor size and improve survival rates in xenograft models, suggesting a potential for further development into therapeutic agents .
Antimicrobial Properties
Broad-Spectrum Activity : N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide has been investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies :
- Antibacterial Screening : Studies have shown that thiazole derivatives possess significant antibacterial properties, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics . The presence of the methoxy phenyl group is believed to enhance the antimicrobial activity.
- Synergistic Effects : Combinations of this compound with traditional antibiotics have been explored to determine synergistic effects that could enhance overall efficacy against resistant strains .
Neuroprotective Effects
Potential in Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases.
Case Studies :
- Neuroprotection in Animal Models : Research has indicated that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis in models of Alzheimer's disease .
- Mechanistic Insights : The neuroprotective effects are attributed to the modulation of signaling pathways involved in inflammation and oxidative damage .
Anticonvulsant Activity
Efficacy Against Seizures : The compound has shown potential as an anticonvulsant agent.
Case Studies :
- Preclinical Trials : In animal models, certain thiazole derivatives demonstrated significant anticonvulsant activity at lower doses compared to standard treatments like ethosuximide . This indicates a favorable safety profile and efficacy.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in heterocyclic substituents, aromatic substitutions, and core modifications. Below is a detailed comparison based on the provided evidence:
Heterocyclic Substituent Variations
Compound 56 : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
- Key Differences : Replaces the thiazolidinedione with a brominated benzodiazolone ring.
- Spectral Data : HRMS (EI): m/z [M]+ Calcd: 458.0954; Found: 458.1059 .
- Activity : Acts as a selective inhibitor of 8-oxoguanine DNA glycosylase (OGG1), highlighting the impact of heterocycle choice on enzyme targeting .
N-(3,4-dimethoxyphenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide
- Key Differences: Retains a thiazolidinone core but substitutes the dioxo group with a thioxo group and adds a nitro-furylmethylene side chain.
- Physicochemical Data : Melting point: 210–212°C; Elemental analysis (%): C 45.21, H 3.15, N 12.56 (Calcd); C 45.10, H 3.20, N 12.50 (Found) .
Aromatic Substitution Modifications
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
- Key Differences : Replaces the piperidine-carboxamide with a benzamide and introduces a 3-nitrobenzoyl group.
- Biological Activity : Exhibits 14.19% inhibition in pollen tube growth assays, suggesting bioactivity influenced by aromatic substituents .
SB15-0938: N-(3,4-dimethoxyphenyl)-3-[(methoxyacetyl)(oxan-4-yl)amino]piperidine-1-carboxamide
- Key Differences: Substitutes the thiazolidinedione with a methoxyacetyl-oxan-4-ylamino group at position 3 of the piperidine.
- Significance : Demonstrates how altering the piperidine substituent can diversify pharmacodynamic profiles .
Core Structure Variations
Verapamil (4): 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile
Structural and Functional Analysis Table
Discussion of Substituent Effects
- Heterocyclic Moieties : Thiazolidinediones (e.g., target compound) are associated with metabolic regulation, whereas benzodiazolones (e.g., Compound 56) show DNA repair enzyme inhibition .
- Aromatic Groups : The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence receptor binding, as seen in both the target compound and Verapamil .
- Thioxo vs.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring, a thiazolidine moiety, and a dimethoxyphenyl group. The synthesis typically involves the condensation of β-dicarbonyl compounds with amines in an aromatic solvent under reflux conditions. For instance, one method utilizes 3,4-dimethoxyacetophenone and dimethylformamide-dimethylacetal in dry xylene to yield the compound with a reported yield of 66% and a melting point of 123.7 °C .
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail these activities:
Anticancer Properties
Several studies have highlighted the potential anticancer effects of compounds containing thiazolidine and piperidine rings. For instance, thiazolidinedione derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The presence of the dimethoxyphenyl group may enhance these effects by improving the compound's lipophilicity and cellular uptake.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT-29 | 15 | Induces apoptosis via ROS generation |
| Compound B | Jurkat | 10 | Inhibits cell proliferation |
| N-DMP | MCF-7 | TBD | TBD |
Note: TBD = To Be Determined
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are suggested by its structural components. Thiazolidine derivatives have been noted for their ability to inhibit pro-inflammatory cytokines. This activity may be mediated through the inhibition of NF-kB signaling pathways . Further research is warranted to specifically assess the anti-inflammatory effects of this compound.
Case Studies
- Study on Thiazolidinedione Derivatives : A study published in MDPI examined various thiazolidinedione derivatives for their anticancer activities. Compounds similar to N-DMP showed significant growth inhibition in cancer cell lines such as HT-29 and Jurkat, indicating that modifications on the thiazolidine ring can enhance biological activity .
- Antioxidant Activity Assessment : Another investigation focused on the antioxidant properties of related compounds indicated that structural modifications could lead to increased radical scavenging capabilities. This suggests that N-DMP might possess antioxidant properties that contribute to its overall biological activity .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine core. Key steps include:
- Condensation reactions : Introduce the thiazolidin-2,4-dione moiety via coupling with activated intermediates, as seen in analogous piperidine-carboxamide syntheses .
- Benzylation : The (3,4-dimethoxyphenyl)methyl group is added using nucleophilic substitution or reductive amination, optimized under inert conditions to prevent demethylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How is the compound's structural integrity validated?
- X-ray crystallography : Resolve crystal structures using SHELX software for refinement . For example, similar piperidine-carboxamides exhibit triclinic or monoclinic systems with hydrogen-bonding networks stabilizing the lattice .
- Spectroscopic analysis : Confirm via -/-NMR (DMSO-) for piperidine ring protons (δ 2.5–3.5 ppm) and thiazolidinone carbonyls (δ 170–175 ppm in IR) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Replace the thiazolidin-2,4-dione with other heterocycles (e.g., pyrimidinedione) to assess bioactivity changes. Compare binding affinities using molecular docking (e.g., AutoDock Vina) .
- Substituent effects : Systematically vary the dimethoxyphenyl group (e.g., halogenation, alkylation) and measure impacts on solubility and target interaction via HPLC and surface plasmon resonance (SPR) .
- Data normalization : Use control compounds with known activity (e.g., piperazine-based antagonists) to contextualize results .
Q. What experimental strategies resolve contradictions in biological activity data?
- Reproducibility checks : Validate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Orthogonal assays : Confirm enzyme inhibition (IC) with fluorescence polarization and isothermal titration calorimetry (ITC) to rule out false positives .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC values may arise from differences in cell-line viability protocols .
Q. How can synthesis yields be optimized using design of experiments (DoE)?
- Parameter screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For instance, reaction temperatures >80°C improve thiazolidinone cyclization but risk decomposition .
- Response surface methodology (RSM) : Model interactions between time (12–24 hrs) and reagent equivalents (1.2–2.0 eq.) to maximize yield. Pareto charts identify critical factors (e.g., solvent choice contributes 60% variance) .
Methodological Tables
Q. Table 1: Comparative Crystallographic Data for Piperidine-Carboxamides
Q. Table 2: Synthetic Optimization via DoE
| Factor | Low Level | High Level | Effect on Yield (%) |
|---|---|---|---|
| Temperature (°C) | 70 | 110 | +35 |
| Catalyst (mol%) | 5 | 15 | +22 |
| Reaction Time (hrs) | 12 | 24 | +18 |
| Solvent (DMF vs. THF) | THF | DMF | +40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
